L-3-aminosuccinimide

Descripción general

Descripción

L-3-aminosuccinimide is a 3-aminosuccinimide that has S-configuration.

Mecanismo De Acción

Target of Action

L-3-Aminosuccinimide primarily targets aspartic acid residues within proteins . These residues are relatively reactive and can be site-specifically isomerized . The modification of aspartic acid residues, particularly within the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs), can significantly impact the efficacy of the molecule .

Mode of Action

This compound interacts with its targets through a process known as succinimide formation and isomerization . This process alters the chemical and physical properties of aspartic acid residues in a protein . The nonenzymatic isomerization proceeds via a five-membered-ring succinimide (Suc) intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the isomerization of aspartic acid residues . This process affects the structure and function of proteins, particularly mAbs, by modifying the aspartic acid residues within their CDRs .

Pharmacokinetics

It’s known that the accumulation of succinimide can be identified through intact and reduced lc–ms mass measurements .

Result of Action

The result of this compound’s action is the formation of succinimide, which can accumulate in the CDR of a therapeutic mAb . This accumulation can have a strong negative impact on the potency of the molecule . It can lead to an increase in basic charge variants and a decrease in potency .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, succinimide accumulation in a formulation was found to be accelerated when stored at elevated temperatures . Changes in formulation can mitigate succinimide accumulation and the corresponding detrimental changes in potency, even after extended storage at elevated temperatures .

Actividad Biológica

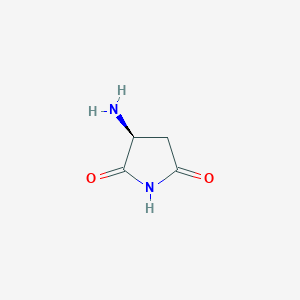

L-3-aminosuccinimide (C₄H₇N₃O₂) is a cyclic imide compound with significant biological activity, particularly in metabolic pathways and therapeutic applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a succinimide ring with an amino group at the 3-position. This unique structure confers distinct chemical reactivity compared to linear counterparts like succinimide and aspartic acid. Its synthesis can be achieved through various methods, including the reaction of aspartic acid derivatives under specific conditions, which influences its biological activities.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Metabolic Pathways:

- It plays a role in the metabolic processing of amino acids and neurotransmitters, influencing neurochemical pathways that are crucial for brain function.

2. Antitumor Activity:

- Recent studies have indicated that this compound derivatives exhibit antitumor properties. For instance, modifications of peptides incorporating this compound have shown enhanced activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

3. Interaction with Biomolecules:

- Research has demonstrated that this compound can interact with proteins, particularly affecting aspartic acid residues in therapeutic monoclonal antibodies (mAbs). This interaction may alter the efficacy of these mAbs by modifying their structural integrity and functional properties.

The mechanisms through which this compound exerts its biological effects involve:

- Modification of Protein Structure: The formation of succinimide from aspartic acid residues can lead to conformational changes in proteins, which may affect their binding affinity and activity.

- Cell Membrane Interaction: Studies have shown that peptides derived from this compound can disrupt cancer cell membranes, enhancing their cytotoxic effects .

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Studies:

-

Protein Modification:

- The formation of succinimide from aspartic acid was characterized using LC-MS techniques, revealing that the reaction pathway involves iminolization, cyclization, and dehydration processes. This modification was linked to decreased potency in therapeutic mAbs due to altered structural properties.

Q & A

Q. What are the standard synthetic protocols for preparing L-3-aminosuccinimide derivatives, and how can reaction yields be optimized?

Basic Research Question

The synthesis of this compound derivatives typically involves cyclization of substituted maleimides or functionalization of succinimide precursors. A general procedure includes:

- Step 1 : Reacting 3-aminosuccinic acid with anhydrides or acyl chlorides under basic conditions to form the imide ring.

- Step 2 : Purification via recrystallization or chromatography.

For optimization, control reaction temperature (e.g., 0–25°C), stoichiometry of reagents (e.g., 1.2–1.5 equivalents of activating agents), and solvent polarity (e.g., DMF for polar intermediates). Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound analogs using spectroscopic methods?

Basic Research Question

Structural validation requires multi-technique analysis:

- NMR : Confirm the succinimide ring via characteristic δ 2.5–3.5 ppm (CH₂ protons) and δ 170–175 ppm (carbonyl carbons) in - and -NMR spectra.

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- IR : Identify imide C=O stretches near 1770 cm⁻¹ and 1700 cm⁻¹. Cross-referencing with published spectra in supplementary materials ensures accuracy .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

- Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature).

- Stability Studies : Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours.

- Dose-Response Analysis : Use Hill plots to differentiate true activity from artifacts (e.g., EC₅₀ shifts >2-fold suggest assay interference). Document all parameters (e.g., cell passage number, solvent batch) to isolate variables .

Q. How should researchers design experiments to investigate the enantioselectivity of this compound in enzyme inhibition?

Advanced Research Question

Enantioselectivity studies require:

- Chiral Separation : Use chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate enantiomers.

- Kinetic Assays : Measure values for each enantiomer using Michaelis-Menten plots under fixed substrate concentrations.

- Molecular Docking : Compare binding poses of (R)- and (S)-enantiomers in enzyme active sites (e.g., using AutoDock Vina). Validate with site-directed mutagenesis if discrepancies arise .

Q. What are the best practices for reporting synthetic yields and purity of this compound in publications?

Methodological Guidance

- Yield Reporting : Include isolated yields (not theoretical) and specify purification methods (e.g., "62% yield after silica gel chromatography").

- Purity Criteria : State HPLC/GC purity (≥95% recommended) and analytical conditions (column, gradient).

- Data Precision : Report numerical values to one decimal place beyond instrument precision (e.g., "98.3 ± 0.5% purity"). Avoid overstatements like "highly pure" without quantification .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic sites.

- Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMSO).

- Kinetic Isotope Studies : Compare ratios to validate computational predictions experimentally. Cross-reference with crystallographic data (e.g., bond lengths from CSD) to confirm reactive centers .

Q. What methodologies address low solubility of this compound derivatives in aqueous assays?

Methodological Guidance

- Co-Solvent Systems : Use ≤10% DMSO or PEG-400 to enhance solubility without denaturing proteins.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins (e.g., HP-β-CD) and characterize via dynamic light scattering (DLS) .

Q. How should researchers troubleshoot unexpected byproducts in this compound synthesis?

Advanced Research Question

- Mechanistic Analysis : Use -labeling or MS/MS to trace byproduct origins (e.g., hydrolysis intermediates).

- In Situ Monitoring : Employ ReactIR to detect transient intermediates.

- Protecting Groups : Introduce Boc or Fmoc groups to block reactive amines during functionalization .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses to this compound?

Methodological Guidance

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies.

- Error Reporting : Use 95% confidence intervals for EC₅₀/IC₅₀ values. Avoid "significant" unless supported by ANOVA or t-tests (p<0.05) .

Q. How can researchers ensure reproducibility in this compound-based studies?

Methodological Guidance

- Detailed Protocols : Document reagent sources (e.g., CAS numbers), instrument calibration, and software versions.

- Data Deposition : Share raw spectra/chromatograms in public repositories (e.g., Zenodo).

- Negative Controls : Include vehicle-only and known inhibitor controls in bioassays. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Propiedades

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538594 | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73537-92-5 | |

| Record name | (S)-Aspartimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.